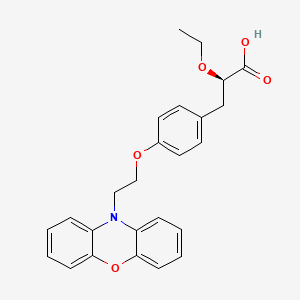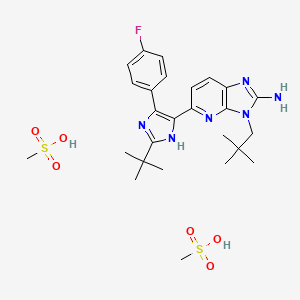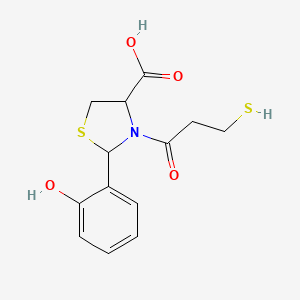
2-Adamantanecarbonyl-arg-phe-NH2 Trifluoracetaat
Übersicht
Beschreibung
RF9 ist ein potenter und selektiver Antagonist des Neuropeptid-FF-Rezeptors. Es ist ein Dipeptid, das aus L-Arginin- und L-Phenylalaninamid-Resten gebildet wird, wobei eine 1-Adamantancarbonylgruppe einen Wasserstoff ersetzt, der an den Stickstoff der α-Aminogruppe des Argininrests gebunden ist . RF9 wurde umfassend für seine Rolle bei der Modulation von Schmerzen, Opioidtoleranz und anderen physiologischen Prozessen untersucht .
Herstellungsmethoden
RF9 wird typischerweise mittels Festphasenpeptidsynthese synthetisiert. Die Fmoc-Strategie (9-Fluorenylmethoxycarbonyl) wird häufig angewendet, bei der reaktive Aminogruppen mit der Fmoc-Gruppe blockiert werden. Der Syntheseprozess umfasst häufig die Aktivierung von 1-Adamantancarbonsäure unter Verwendung von DIC (N,N'-Diisopropylcarbodiimid) und HOBt (1-Hydroxybenzotriazol) vor ihrer Substitution . Neuere Studien haben gezeigt, dass die Verwendung von COMU (1-Cyano-2-Ethoxy-2-Oxoethylidenaminooxy)-N,N,N',N'-Tetramethyluroniumhexafluorophosphat) und DIPEA (N,N-Diisopropylethylamin) als Aktivierungsmittel zu einer reineren Verbindung ohne Nebenprodukte führen kann .
Chemische Reaktionsanalyse
RF9 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: RF9 kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.
Substitution: RF9 kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Adamantancarbonylgruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind DIC, HOBt, COMU und DIPEA. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
RF9 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
RF9 übt seine Wirkung aus, indem es Neuropeptid-FF-Rezeptoren (NPFF1R und NPFF2R) antagonisiert. Es blockiert den Anstieg des Blutdrucks und der Herzfrequenz, der durch Neuropeptid FF ausgelöst wird, und verhindert opioidinduzierte Hyperalgesie und Toleranz . RF9 aktiviert auch Gonadotropin-Releasing-Hormon (GnRH)-Neuronen, was zu einer erhöhten Sekretion von Luteinisierendem Hormon (LH) und Follikelstimulierendem Hormon (FSH) bei Säugetieren führt .
Wirkmechanismus
Target of Action
The primary targets of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, also known as RF9, are the Neuropeptide FF (NPFF) receptors . These receptors include NPFF1 and NPFF2 . Additionally, RF9 has been found to be an agonist at the kisspeptin receptor (KISS1R) .
Mode of Action
RF9 interacts with its targets by binding to the NPFF1 and NPFF2 receptors . It acts as an antagonist for these receptors, meaning it blocks their activity . More recently, it has been found to act as an agonist at the KISS1R, meaning it activates this receptor .
Biochemical Pathways
The NPFF receptors are part of a neuropeptide family that includes two G protein-coupled receptors (NPFF1 and NPFF2) and two precursors (pro-NPFFA and pro-NPFFB) . NPFF has been implicated in a variety of biological actions, including nociception and regulation of opioid analgesia .
Pharmacokinetics
It is known that it is soluble in water at 20mg/ml , which could impact its absorption and distribution in the body. Its storage temperature is -20°C , which may affect its stability and shelf-life.
Result of Action
In vitro, RF9 has been found to antagonize the agonism induced by NPFF and NPVF in functional assays . In vivo, RF9 has been shown to completely antagonize the hypothermia induced by NPFF after cerebral administration in mice . Additionally, RF9 reduced the hypothermia induced by morphine or nociceptin/orphanin when co-injected in the third ventricle .
Action Environment
The action of RF9 can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Its storage temperature of -20°C indicates that it may be sensitive to temperature changes . .
Biochemische Analyse
Biochemical Properties
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a potent competitive antagonist of neuropeptide FF receptors (NPFF1R and NPFF2R). The compound exhibits high affinity for these receptors, with binding affinities of 58 nM for NPFF1R and 75 nM for NPFF2R . By inhibiting the activity of neuropeptide FF, 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate can modulate nociceptive signaling pathways and enhance the therapeutic efficacy of opioids.
Cellular Effects
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate exerts various effects on different types of cells and cellular processes. It has been found to activate gonadotropin-releasing hormone (GnRH) neurons, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in mammals . This activation is dependent on the expression of the kisspeptin receptor (Kiss1r) in GnRH neurons. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of neuropeptide FF receptors.
Molecular Mechanism
The molecular mechanism of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate involves its interaction with neuropeptide FF receptors. As a competitive antagonist, it binds to NPFF1R and NPFF2R, preventing the activation of these receptors by endogenous neuropeptides . This inhibition leads to a reduction in the anti-opioid activity of neuropeptide FF, thereby enhancing the analgesic effects of opioids. The compound also generates inward currents in GnRH neurons, reminiscent of the effects of kisspeptin, further supporting its role in modulating reproductive hormone secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate can vary over time. The compound is stable under standard storage conditions and exhibits consistent activity in in vitro and in vivo studies Long-term exposure to the compound has been shown to maintain its efficacy in modulating nociceptive signaling and enhancing opioid analgesia
Dosage Effects in Animal Models
The effects of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate in animal models are dose-dependent. At lower doses, the compound effectively antagonizes neuropeptide FF receptors, leading to enhanced opioid analgesia and increased gonadotropin secretion . Higher doses may result in adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is involved in metabolic pathways related to neuropeptide FF signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neuropeptides . By modulating these pathways, it can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its effects on neuropeptide FF receptors. The compound’s distribution within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with neuropeptide FF receptors and other biomolecules . Understanding its subcellular localization is essential for elucidating its precise mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
RF9 is typically synthesized using solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, which involves blocking reactive amino groups with the Fmoc group. The synthesis process often includes the activation of 1-adamantanecarboxylic acid using DIC (N,N’-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) prior to its substitution . Recent studies have shown that using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as activation agents can yield a purer compound without by-products .
Analyse Chemischer Reaktionen
RF9 undergoes various chemical reactions, including:
Oxidation: RF9 can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: RF9 can undergo substitution reactions, particularly involving the adamantanecarbonyl group.
Common reagents used in these reactions include DIC, HOBt, COMU, and DIPEA. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
RF9 ist einzigartig in seiner potenten und selektiven Antagonisierung von Neuropeptid-FF-Rezeptoren. Ähnliche Verbindungen umfassen:
Neuropeptid FF (NPFF): Ein Peptid, das an der Schmerzmodulation und der Opioidtoleranz beteiligt ist.
Neuropeptid AF (NPAF): Ein weiteres Peptid aus der gleichen Familie wie NPFF, das ähnliche physiologische Rollen hat.
Kisspeptin: Ein Peptid, das den Kisspeptin-Rezeptor (KISS1R) aktiviert und ähnliche Wirkungen auf GnRH-Neuronen hat.
RF9 zeichnet sich durch seine hohe Selektivität und Potenz als Antagonist von Neuropeptid-FF-Rezeptoren aus, was es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen macht.
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHUSRDQFQHAK-RNJMTYCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151466 | |
| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876310-60-0 | |
| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876310-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1680493.png)
![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)
![[2-(2,6-dimethylanilino)-2-oxoethyl]-heptyl-methylazanium chloride](/img/structure/B1680495.png)










